5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
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Description
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a chemical compound that belongs to the class of nitrogen heterocycles . It is a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a heterocyclic ring containing nitrogen atoms . The exact molecular weight and other structural details are not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the synthetic strategies employed. These reactions include carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and others .Future Directions
The future directions for the research and development of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one could involve exploring its potential applications in medicinal chemistry, organoelectronic materials, and fluorescent materials . Further studies could also focus on developing new synthetic strategies and functionalizations .
Properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKISSRRBAAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187016 |
Source
|
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-23-1 |
Source
|
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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